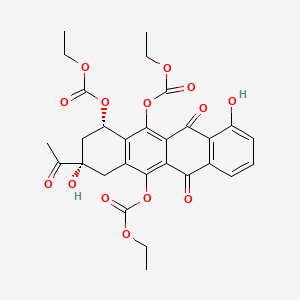

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone

Übersicht

Beschreibung

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a chemical compound with the molecular formula C29H28O14 and a molecular weight of 600.529. It is a derivative of Daunomycinone, which is a core structure in the anthracycline class of antibiotics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves the introduction of ethyl carbonate groups at specific positions on the Daunomycinone structure. The reaction typically requires the use of ethyl chloroformate as the carbonate source and a base such as pyridine to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

Substitution: The ethyl carbonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl carbonate groups.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Compounds with substituted functional groups replacing the ethyl carbonate groups.

Wissenschaftliche Forschungsanwendungen

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.

Biology: Investigated for its potential effects on cellular processes and as a tool to study cellular uptake mechanisms.

Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other anthracyclines.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it a potential anticancer agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Daunomycinone: The parent compound, which lacks the ethyl carbonate groups.

Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.

Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties.

Uniqueness

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is unique due to the presence of ethyl carbonate groups, which can influence its solubility, reactivity, and biological activity. These modifications can potentially enhance its therapeutic properties and reduce side effects compared to other anthracyclines .

Biologische Aktivität

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a derivative of daunomycinone, belonging to the anthracycline class of antibiotics. Its unique structure includes ethyl carbonate groups, which influence its solubility and biological activity. The compound has the molecular formula C29H28O14 and a molecular weight of 600.529. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The primary mechanism of action for this compound involves intercalation into DNA. This interaction disrupts the DNA double helix, inhibiting replication and transcription processes essential for cell survival. Additionally, it targets topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's structural modifications may enhance its efficacy compared to other anthracyclines by improving cellular uptake and reducing side effects.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | 226 |

| A549 (lung) | 242.52 |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Comparison with Other Anthracyclines

The following table compares this compound with other related anthracyclines:

| Compound | Structure | Anticancer Activity | Unique Features |

|---|---|---|---|

| Daunomycinone | Base structure | Moderate | Parent compound |

| Doxorubicin | Hydroxyl group at C14 | High | Broad-spectrum anticancer activity |

| Epirubicin | Stereoisomer of doxorubicin | High | Improved pharmacokinetics |

| This compound | Ethyl carbonate groups at C6, C10, C11 | Significant | Enhanced solubility and reduced side effects |

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on the antiproliferative effects of this compound demonstrated its ability to inhibit cell growth in HeLa and A549 cell lines effectively. The IC50 values indicate a moderate level of potency compared to other anthracyclines.

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This apoptotic effect is crucial for its potential use in cancer therapy.

- Cellular Uptake Studies : Research has shown that the ethyl carbonate modifications enhance cellular permeability, allowing for increased uptake in cancerous cells compared to its parent compound.

Toxicological Profile

While promising as an anticancer agent, the toxicological profile of this compound requires careful evaluation. Preliminary studies suggest that it may exhibit lower cardiotoxicity than traditional anthracyclines like doxorubicin; however, comprehensive toxicological assessments are necessary to confirm safety profiles before clinical applications.

Eigenschaften

IUPAC Name |

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCLTLJGYVYVPZ-ADKRDUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858520 | |

| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67665-62-7 | |

| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.